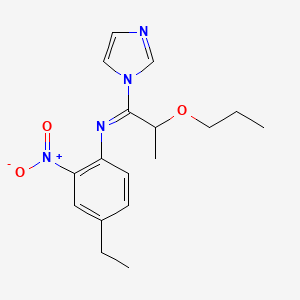
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group attached to a 9H-fluoren-9-ylidene moiety, which is further substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane typically involves the reaction of 9H-fluoren-9-ylidene with 2,6-dimethylphenylphosphane under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with hydrophobic regions of biomolecules, affecting their function and activity.
Comparison with Similar Compounds
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- 9-(2,6-Dimethylphenyl)-9H-fluorene
- 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
Comparison: Compared to these similar compounds, (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and potential applications. The compound’s ability to form coordination complexes and participate in various chemical reactions sets it apart from its analogs.
Properties
CAS No. |
89982-90-1 |
|---|---|
Molecular Formula |
C21H17P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-fluoren-9-ylidenephosphane |
InChI |
InChI=1S/C21H17P/c1-14-8-7-9-15(2)20(14)22-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13H,1-2H3 |
InChI Key |
WGQISCTZGGMBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
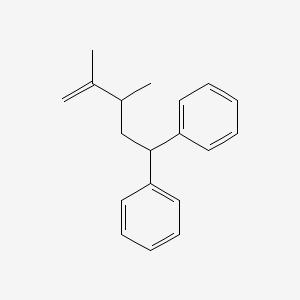

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
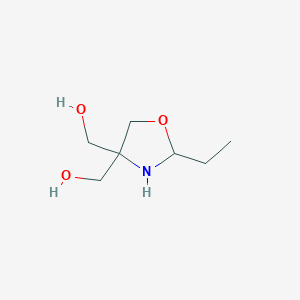
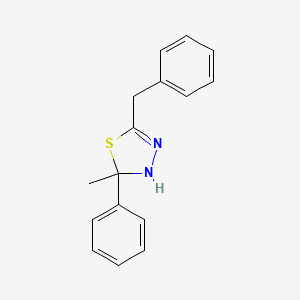

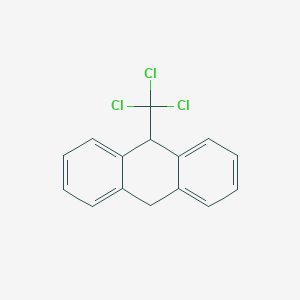
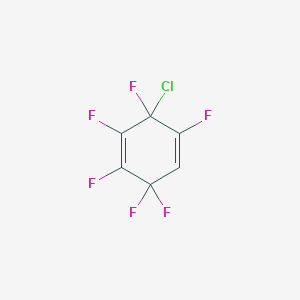
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
